molecular formula C9H5BrClNO3S B13259951 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13259951
M. Wt: 322.56 g/mol
InChI Key: UBYWQHKQRMDFHC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromophenyl group, an oxazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves multi-step reactions. One common method includes the following steps:

    Oxazole Formation: The construction of the oxazole ring through cyclization reactions.

    Sulfonylation: The addition of the sulfonyl chloride group to the oxazole ring.

These reactions often require specific catalysts and conditions to proceed efficiently. For example, the bromination step may use bromine or N-bromosuccinimide (NBS) as the brominating agent, while the cyclization to form the oxazole ring may involve the use of strong acids or bases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is primarily related to its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the combination of the bromophenyl group, oxazole ring, and sulfonyl chloride functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H5BrClNO3S

Molecular Weight

322.56 g/mol

IUPAC Name

3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5BrClNO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H

InChI Key

UBYWQHKQRMDFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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